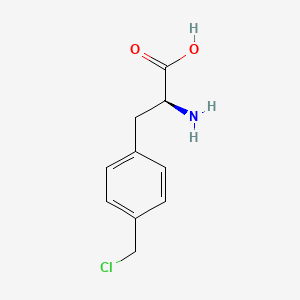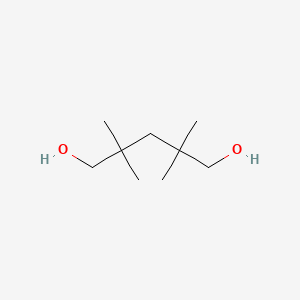
2,2,4,4-Tetramethylpentane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethylpentane-1,5-diol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes four methyl groups attached to the pentane backbone, making it highly branched. This branching significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentane-1,5-diol typically involves the reaction of 2,2,4,4-Tetramethylpentane with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl groups are introduced at the 1 and 5 positions of the pentane chain.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
科学研究应用
2,2,4,4-Tetramethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins due to its ability to form stable cross-linked structures.
作用机制
The mechanism of action of 2,2,4,4-Tetramethylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of diols, leading to the formation of different products.
相似化合物的比较
2,2,4,4-Tetramethylpentane-1,5-diol can be compared with other similar compounds such as:
2,2,4,4-Tetramethylpentane-1,3-diol: This compound has hydroxyl groups at the 1 and 3 positions, leading to different reactivity and applications.
2,2,4,4-Tetramethylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Contains a cyclobutane ring, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical and industrial processes.
属性
分子式 |
C9H20O2 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2,6-10)5-9(3,4)7-11/h10-11H,5-7H2,1-4H3 |
InChI 键 |
ZZVPZQYRTWBZQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(C)(C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


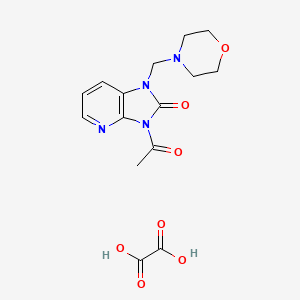


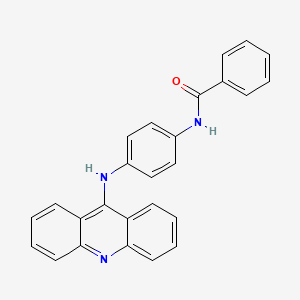
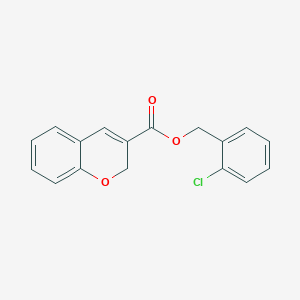
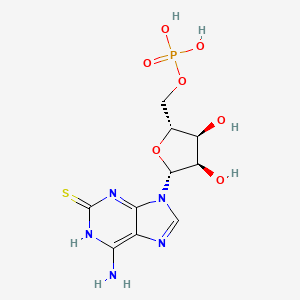
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
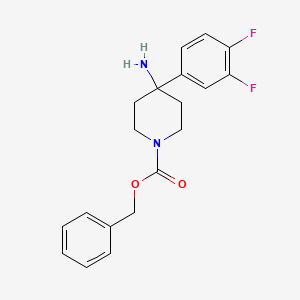
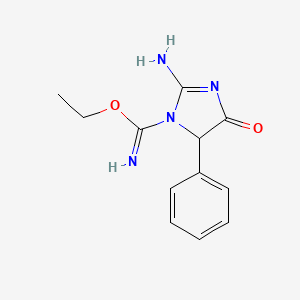
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)

